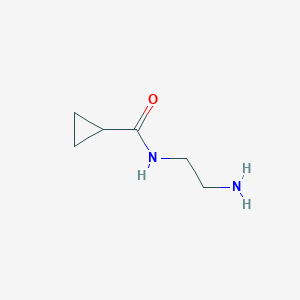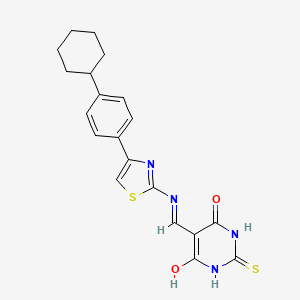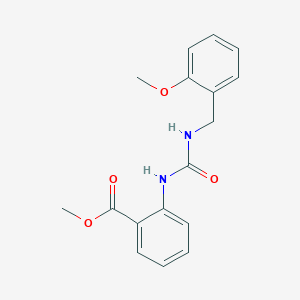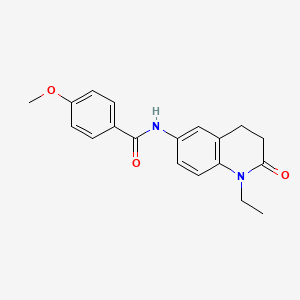
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide" is a part of the tetrahydroquinoline family, which is known for a wide range of biological activities and chemical properties. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents and their diverse pharmacological profiles.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves Pictet-Spengler reactions, Friedländer synthesis, or variations thereof. For instance, a method for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives employs a cascade reaction involving reductive amination and palladium-catalyzed processes, demonstrating the complexity and versatility in synthesizing these compounds (Bracher, F., Glas, C., & Wirawan, R., 2021).
Molecular Structure Analysis
Molecular structure analysis of tetrahydroquinoline derivatives reveals that these molecules can exhibit a range of conformations due to their cyclic structure. Crystal structure and Hirshfeld surface analysis of similar compounds indicate the presence of significant intermolecular interactions, which can influence the compound's chemical behavior and biological activity (Filali Baba, Y. et al., 2019).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives participate in various chemical reactions, including C-H activation and cyclization processes. For example, a study demonstrated the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides leading to tetrahydroisoquinolinone products, showcasing the reactivity and functional group compatibility of these molecules (Rakshit, S. et al., 2011).
科学的研究の応用
Rh(III)-Catalyzed Oxidative Olefination
The compound finds application in Rh(III)-catalyzed oxidative olefination, where directed C-H bond activation of N-methoxybenzamides is utilized. This process is noted for its mildness, practicality, selectivity, and high yield, with the N-O bond serving as an internal oxidant. Adjusting the substituent of the directing/oxidizing group leads to the selective formation of valuable tetrahydroisoquinolinone products, showcasing the compound's versatility in synthetic chemistry (Rakshit et al., 2011).
Sigma-2 Receptor Probe
It serves as a novel sigma-2 receptor probe, with derivatives like RHM-1 showing higher affinity for sigma2 receptors. This high affinity and the distinction in binding compared to other ligands make it a useful ligand for studying sigma2 receptors in vitro, contributing to the understanding of receptor pharmacology (Xu et al., 2005).
Metabolite Identification and Transporter-Mediated Excretion
This compound has been instrumental in identifying human metabolites of novel inhibitors, such as YM758, a treatment for stable angina and atrial fibrillation. The study elucidates the renal and hepatic excretion mechanisms of these metabolites, facilitated by various transporters. This research enhances the understanding of drug metabolism and excretion processes, which is critical for drug development and safety evaluations (Umehara et al., 2009).
Anticonvulsant Activity
N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, including compounds related to the query compound, were identified through high-throughput screening for their anticonvulsant activity. Structure-activity relationship (SAR) studies have provided compounds with high affinity and effective anticonvulsant activity in animal models, suggesting potential applications in the treatment of seizure disorders (Chan et al., 1998).
特性
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-17-10-7-15(12-14(17)6-11-18(21)22)20-19(23)13-4-8-16(24-2)9-5-13/h4-5,7-10,12H,3,6,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQNIKLZOHWQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

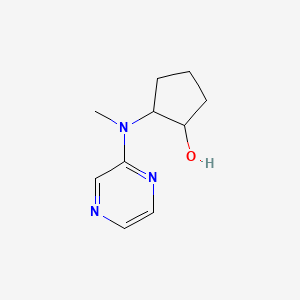
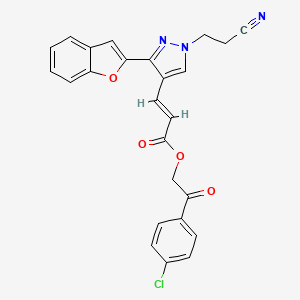
![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)
![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)
![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)
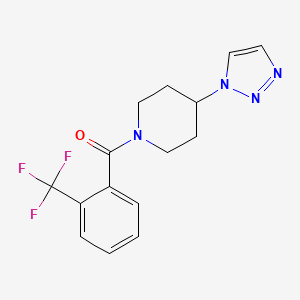
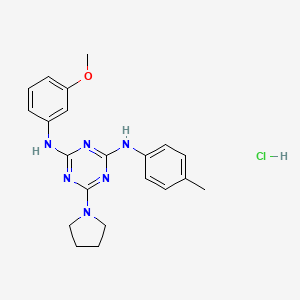
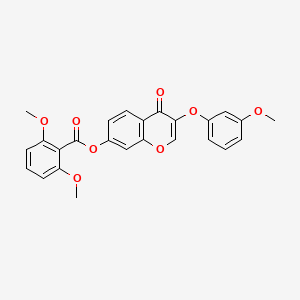
![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)
![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)
